molecular formula C15H14INO B7479362 N-(2-iodophenyl)-3,5-dimethylbenzamide

N-(2-iodophenyl)-3,5-dimethylbenzamide

Cat. No.: B7479362
M. Wt: 351.18 g/mol
InChI Key: YQUFQURDYQMXOY-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 2-iodophenyl group attached to an amide nitrogen and a 3,5-dimethyl-substituted benzoyl moiety.

Properties

IUPAC Name

N-(2-iodophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUFQURDYQMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-3,5-dimethylbenzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the reaction of 2-iodoaniline with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-iodophenyl)-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and synthesis outcomes for N-(2-iodophenyl)-3,5-dimethylbenzamide and its analogs:

Compound Name Substituents on Benzamide Aryl Group on Amide Nitrogen Synthesis Yield (if reported) Key Properties/Applications
This compound 3,5-dimethyl 2-iodophenyl Not reported High lipophilicity; halogen bonding potential
N-(2-iodophenyl)-3,5-dichlorobenzamide 3,5-dichloro 2-iodophenyl 89% (Cu-catalyzed reaction) Enhanced reactivity for benzoxazole synthesis
N-(3,5-dimethoxyphenyl)benzamide None 3,5-dimethoxyphenyl Not reported Electron-donating groups; crystallinity studied via X-ray
Etobenzanid 4-(ethoxymethoxy) 2,3-dichlorophenyl Not reported Agrochemical (herbicide)
Diflufenican 2-(3-(trifluoromethyl)phenoxy)-3-pyridine 2,4-difluorophenyl Not reported Herbicide with trifluoromethyl group for stability

Key Observations:

  • Halogen vs. Alkyl Substituents: The dichloro and dimethyl groups on the benzamide (e.g., N-(2-iodophenyl)-3,5-dichlorobenzamide vs. the target compound) alter electronic properties. Chlorine’s electron-withdrawing nature may increase reactivity in cross-coupling reactions, while methyl groups enhance hydrophobicity .
  • Iodo vs. Other Halogens: The 2-iodophenyl group in the target compound contrasts with bromo or chloro analogs (e.g., N-(2-bromophenyl)-3,5-dichlorobenzamide in ).

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